

# Discovery and development of ASN007 as an ERK inhibitor

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An In-depth Technical Guide to the Discovery and Development of ASN007, a Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The RAS/RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival.<sup>[1][2]</sup> Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.<sup>[3][4][5]</sup> While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.<sup>[1][6]</sup> Targeting the most distal kinase in the cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.<sup>[1][6]</sup>

This technical guide details the discovery and development of ASN007 (also known as ERAS-007), a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2.<sup>[7][8][9]</sup> ASN007 has demonstrated significant anti-tumor activity in preclinical models and has shown encouraging signs of clinical activity in early-phase trials, particularly in tumors harboring RAS or RAF mutations.<sup>[1][3]</sup>

## Discovery of ASN007

The development of ASN007 originated from an imidazole carboxamide scaffold.<sup>[1]</sup> A systematic structure-activity relationship (SAR) based approach, involving the synthesis and evaluation of over 600 compounds, was employed to optimize potency, selectivity, and pharmacokinetic properties.<sup>[1][10]</sup> This extensive effort led to the identification of ASN007, chemically known as N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide.<sup>[1][2]</sup>

## Chemical Structure

- IUPAC Name: N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide<sup>[2]</sup>
- Molecular Formula: C<sub>22</sub>H<sub>25</sub>ClFN<sub>7</sub>O<sub>2</sub><sup>[2]</sup>
- Molecular Weight: 473.93 g/mol <sup>[7][11]</sup>

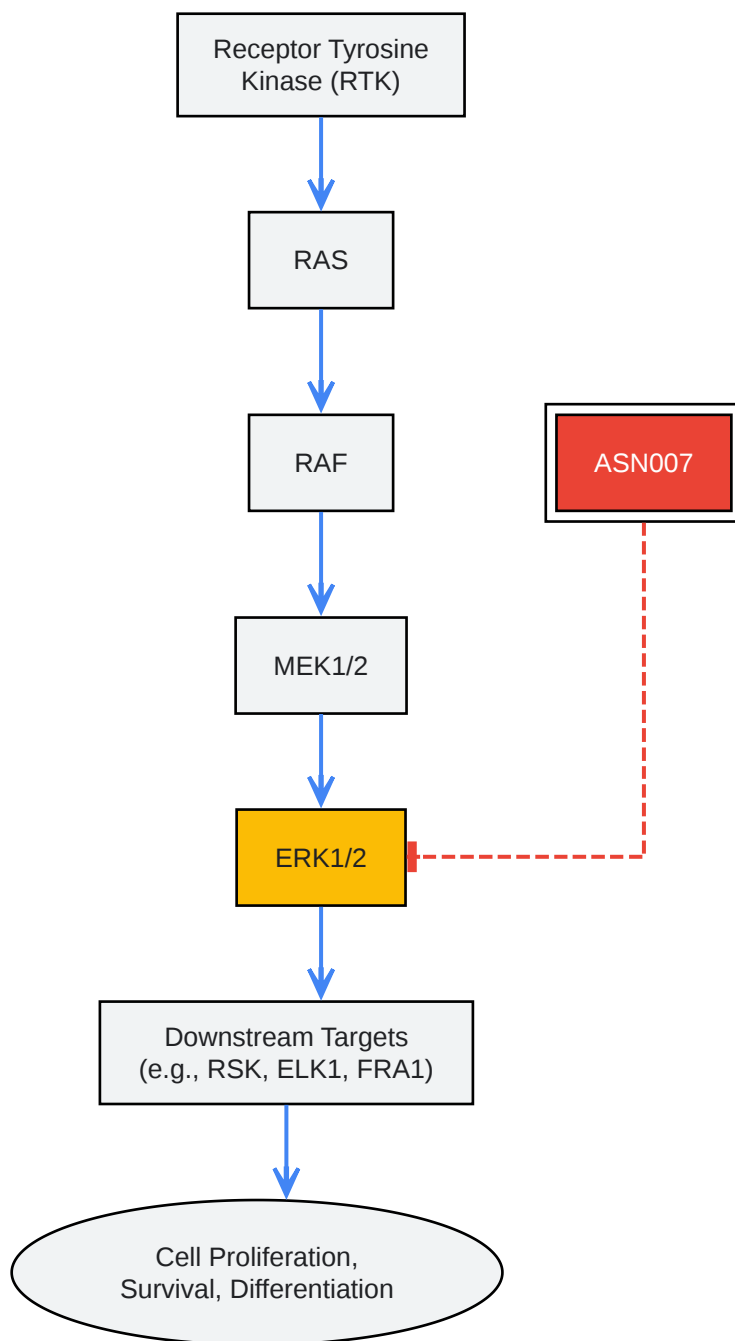
## Mechanism of Action and Biochemical Profile

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.<sup>[1]</sup> A key characteristic of ASN007 is its exceptionally long target residence time of 550 minutes, which suggests a prolonged duration of target engagement.<sup>[3][4]</sup>

## Signaling Pathway Inhibition

ASN007 acts at the terminal end of the MAPK signaling cascade. By inhibiting ERK1/2, it prevents the phosphorylation of numerous downstream substrates, thereby blocking the signaling cascade that promotes tumor cell proliferation and survival.<sup>[2]</sup>

## MAPK Signaling Pathway

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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

## Quantitative Data Summary

**Table 1: Biochemical Potency and Selectivity**

Target	Assay Type	IC <sub>50</sub> (nM)	Notes
ERK1	Cell-free enzymatic (HTRF)	2	ATP-competitive inhibition. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
ERK2	Cell-free enzymatic (HTRF)	2	ATP-competitive inhibition. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Kinome Panel	Radiometric enzymatic	-	Highly selective for ERK1/2 at 1.0 µM against a panel of 335 kinases. <a href="#">[1]</a> <a href="#">[10]</a>
Off-target kinases	-	>1000	Minor inhibition observed for a small number of kinases in the CMGC and CAMK subfamilies. <a href="#">[1]</a> <a href="#">[10]</a>

**Table 2: Cellular Activity of ASN007**

Cell Line Panel	Genetic Background	Median IC <sub>50</sub> (nM)	Comparison
Solid Tumor Cell Lines (n=14)	RAS/RAF mutations	37 (range 13-100)	Demonstrated greater potency compared to GDC-0994 and BVD-523. <a href="#">[1]</a>
Solid Tumor Cell Lines (n=9)	RAS/RAF wild-type	>10,000	Shows preferential activity in mutant cell lines. <a href="#">[1]</a>
KRAS Mutant Cell Lines (n=96)	Various KRAS subtypes	-	Strong activity across all tested subtypes (G12C, G12D, G12V, G13D). <a href="#">[5]</a>

**Table 3: Phase 1 Clinical Trial Pharmacokinetics and Outcomes (NCT03415126)**

Parameter	Dosing Schedule	Value	Notes
Elimination Half-life ( $t_{1/2}$ )	QD and QW	10-15 hours	<a href="#">[3]</a> <a href="#">[12]</a>
Maximum Tolerated Dose (MTD)	QD	40 mg	Dose-limiting toxicities (DLTs) included Grade 3 central serous retinopathy (CSR) and rash. <a href="#">[4]</a> <a href="#">[12]</a>
Maximum Tolerated Dose (MTD)	QW	250 mg	DLT was Grade 3 AST elevation at 350mg. This dose was selected for expansion cohorts due to favorable tolerability and clinical activity. <a href="#">[3]</a> <a href="#">[4]</a>
Clinical Benefit (QW dosing)	QW (120-250 mg)	- Confirmed PR (-57%) in HRAS-mutant salivary gland cancer (5+ months).- SD in KRAS-mutant ovarian cancer (9+ months).- SD in BRAF V600E-mutant thyroid cancer (8+ months).	Durable clinical benefit was observed. <a href="#">[3]</a>

## Experimental Protocols

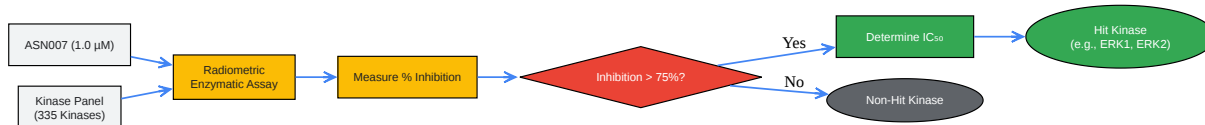
### ERK1/2 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

- Principle: This assay measures the kinase activity of ERK1/2 by quantifying the phosphorylation of a substrate.
- Methodology:
  - Recombinant ERK1 and ERK2 kinases are incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.
  - ASN007 or a reference compound (e.g., SCH772894) is added at various concentrations.  
[\[7\]](#)
  - The reaction is allowed to proceed for a specified time at room temperature.
  - The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.
  - After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
  - IC<sub>50</sub> values are calculated from the dose-response curves.[\[7\]](#) (Note: Specific concentrations of enzymes, substrates, ATP, and incubation times are detailed in the primary literature, such as Nagasundaram et al., Cell Reports Medicine, 2021).[\[1\]](#)

## Kinome Profiling

- Principle: To assess the selectivity of ASN007, its inhibitory activity is measured against a large panel of purified kinases.
- Methodology:
  - ASN007 is tested at a fixed concentration (e.g., 1.0  $\mu$ M) in a radiometric enzymatic assay against a panel of kinases (e.g., Eurofins KinaseProfiler panel of 335 kinases).[\[1\]](#)[\[10\]](#)
  - The percentage of inhibition for each kinase is determined relative to a control.
  - For kinases showing significant inhibition (e.g., >75%), full IC<sub>50</sub> curves are generated to determine the precise potency.[\[1\]](#)[\[10\]](#)

- Results are often visualized on a kinome tree dendrogram to illustrate selectivity.[7]



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Caption: Workflow for determining the kinase selectivity profile of ASN007.

## Cellular Antiproliferative Assay

- Principle: This assay measures the ability of ASN007 to inhibit the growth of cancer cell lines.
- Methodology:
  - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a serial dilution of ASN007 for a specified duration (e.g., 72 hours).
  - Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., CellTiter-Glo®, resazurin).
  - Luminescence or fluorescence is measured using a plate reader.
  - IC<sub>50</sub> values are determined by fitting the data to a four-parameter logistic curve.[1]

## Western Blot Analysis for Target Engagement

- Principle: This technique is used to detect the phosphorylation status of ERK downstream targets, confirming that ASN007 engages and inhibits its target in a cellular context.
- Methodology:

- Cancer cell lines (e.g., HT-29) are treated with varying concentrations of ASN007 for a defined period (e.g., 4 hours).[7]
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., Phospho-p90RSK) and total proteins (e.g., RSK1).[1]
- After washing, the membrane is incubated with corresponding secondary antibodies.
- The signal is detected using chemiluminescence, and bands are visualized. A decrease in the phosphorylated protein signal indicates target inhibition.[7]

## In Vivo Tumor Xenograft and PDX Models

- Principle: To evaluate the anti-tumor efficacy of ASN007 in a living organism.
- Methodology:
  - Human tumor cells (xenograft) or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[1]
  - When tumors reach a predetermined size (e.g., ~100 mm<sup>3</sup>), mice are randomized into treatment groups (vehicle control, ASN007).[1]
  - ASN007 is administered orally at specified doses and schedules (e.g., daily or intermittently).[6]
  - Tumor volume and body weight are measured regularly.
  - Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.[1]
  - At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g., western blot for p-RSK).[1]



## Clinical Development

The first-in-human Phase 1 study (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[3][13] The study explored both once-daily (QD) and once-weekly (QW) dosing regimens.[4] The MTD was established at 40 mg QD and 250 mg QW.[12] Reversible treatment-related adverse events included rash, central serous retinopathy, nausea, and diarrhea.[4][12] Encouraging and durable clinical activity was observed, leading to the selection of the 250 mg QW dose for expansion cohorts.[3][4]

## Conclusion and Future Directions

ASN007 is a potent and highly selective ERK1/2 inhibitor with a differentiated profile, including a long target residence time.[3] It has demonstrated robust preclinical activity in RAS- and RAF-mutant cancer models, including those resistant to upstream MAPK pathway inhibitors.[1][8] Early clinical data have shown a manageable safety profile and promising anti-tumor activity.[3]

Future development will likely focus on:

- Expansion cohort data from the Phase 1b study to confirm efficacy in specific mutation-defined populations.[3]
- Exploring combination strategies, such as with PI3K inhibitors like copanlisib or EGFR inhibitors, which have shown synergistic effects in preclinical models.[1][14]
- Identifying predictive biomarkers beyond RAS/RAF mutations to refine patient selection.[1]

The development of ASN007 represents a significant advancement in targeting the MAPK pathway, offering a potential new therapeutic option for patients with difficult-to-treat cancers.

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